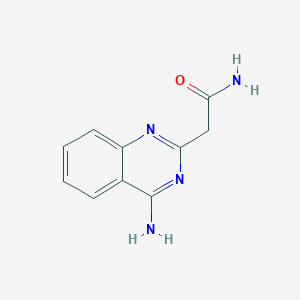

2-Quinazolineacetamide, 4-amino-

Descripción

4-Amino-2-quinazolineacetamide is a quinazoline derivative characterized by an amino group at the 4-position and an acetamide side chain at the 2-position. The amino group enhances solubility and hydrogen-bonding capacity, while the acetamide moiety may contribute to target binding specificity.

Propiedades

Fórmula molecular |

C10H10N4O |

|---|---|

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

2-(4-aminoquinazolin-2-yl)acetamide |

InChI |

InChI=1S/C10H10N4O/c11-8(15)5-9-13-7-4-2-1-3-6(7)10(12)14-9/h1-4H,5H2,(H2,11,15)(H2,12,13,14) |

Clave InChI |

ZXUGIFJJRKNETK-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=NC(=N2)CC(=O)N)N |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

2-Quinazolineacetamida, 4-amino- tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como bloque de construcción para la síntesis de derivados de quinazolina más complejos con posibles actividades biológicas.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición enzimática, la unión a receptores y las vías de señalización celular.

Medicina: Se investiga por su potencial como agente anticancerígeno, antiviral y antiinflamatorio debido a su capacidad para interactuar con varios objetivos biológicos.

Industria: El compuesto encuentra aplicaciones en el desarrollo de agroquímicos, colorantes y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de 2-Quinazolineacetamida, 4-amino- implica su interacción con objetivos moleculares específicos como enzimas, receptores y ácidos nucleicos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, modulando así las vías bioquímicas. En las acciones mediadas por receptores, puede actuar como agonista o antagonista, influyendo en las respuestas celulares. Las vías y los objetivos exactos dependen del contexto biológico específico y del derivado del compuesto que se está estudiando.

Compuestos Similares:

Quinazolina: El compuesto padre con una estructura más simple.

4-Aminoquinazolina: Carece del grupo acetamida pero tiene actividades biológicas similares.

2-Quinazolinona: Contiene un grupo carbonilo en la posición 2 en lugar de un grupo acetamida.

Singularidad: 2-Quinazolineacetamida, 4-amino- es única debido a la presencia de ambos grupos, acetamida y amino, que confieren reactividad química y actividad biológica distintas. Esta doble funcionalidad permite diversas modificaciones e interacciones, lo que la convierte en un compuesto valioso en el descubrimiento de fármacos y otras áreas de investigación.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Properties

Key Observations:

In contrast, the acetamide in 4-amino-2-quinazolineacetamide may favor hydrogen bonding with biological targets. The oxo group in 2-(4-oxo-3(4H)-quinazolinyl)-N-(thiazol-2-yl)acetamide introduces a ketone functionality, altering electron distribution and possibly enhancing binding to enzymes like kinases .

Molecular Weight and Solubility: 4-Amino-2-quinazolineacetamide (MW 234.22) is lighter than the thiazolyl derivative (MW 286.31), suggesting better membrane permeability. The amino group further improves water solubility compared to cyano-substituted analogs like N-(4-cyanophenyl)acetamide .

Biological Relevance: Thiazole-containing derivatives (e.g., the compound in ) are often designed for targeted therapies due to thiazole’s prevalence in bioactive molecules. The acetamide-thiazole combination may enhance selectivity for specific protein pockets . The absence of a thione or cyano group in 4-amino-2-quinazolineacetamide could reduce off-target interactions compared to its analogs .

Key Findings:

- The thione analog requires careful handling due to sulfur’s oxidation sensitivity, whereas the acetamide derivative is more stable under standard storage conditions.

- Cyanophenyl derivatives like N-(4-cyanophenyl)acetamide may face metabolic instability due to the nitrile group’s reactivity in vivo .

Métodos De Preparación

Nucleophilic Substitution at the 2-Position

A foundational approach involves introducing the acetamide group at the quinazoline 2-position through nucleophilic substitution. In one method, 4-aminoquinazoline is treated with chloroacetyl chloride in dichloromethane under triethylamine catalysis. The reaction proceeds via an SN2 mechanism, where the quinazoline’s 2-position chlorine is displaced by the acetamide nucleophile. Key parameters include:

-

Solvent : Dichloromethane or dimethylformamide (DMF)

-

Catalyst : Triethylamine (1–2 equivalents)

-

Temperature : Ambient (20–25°C)

Post-reaction purification typically involves recrystallization from ethanol or aqueous-ethanol mixtures to isolate the target compound.

Schiff Base Formation Followed by Acetylation

Alternative strategies leverage Schiff base intermediates. For instance, 3-amino-2-p-tolyl-3H-quinazolin-4-one reacts with vanillin or 3,4,5-trimethoxybenzaldehyde in acetic acid under reflux to form arylidene derivatives. Subsequent acetylation using acetic anhydride introduces the acetamide moiety. This two-step process achieves moderate yields (57–85%) but requires careful control of stoichiometry to avoid over-acetylation.

Cyclocondensation Strategies for Quinazoline Ring Formation

Anthranilic Acid-Based Cyclization

Constructing the quinazoline ring de novo offers superior regiocontrol. A representative protocol involves cyclizing anthranilic acid derivatives with urea or thiourea in polyphosphoric acid (PPA) at 120–140°C. Post-cyclization, the 2-position is functionalized via:

-

Chloroacetylation : Treatment with chloroacetyl chloride in DMF.

-

Amination : Reaction with aqueous ammonia to introduce the 4-amino group.

Optimized Conditions :

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclization | Urea, PPA | 130°C | 65% |

| Chloroacetylation | ClCH₂COCl, Et₃N | 25°C | 78% |

| Amination | NH₃ (aq) | 60°C | 82% |

This sequence ensures minimal side products, though PPA’s corrosivity necessitates specialized equipment.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates cyclocondensation. In a reported procedure, a mixture of 2-aminobenzamide and ethyl chloroacetate undergoes microwave-assisted cyclization (150°C, 20 min) to yield 2-quinazolineacetamide. Subsequent nitration at the 4-position followed by reduction (H₂/Pd-C) introduces the amino group.

Advantages :

-

Time Efficiency : 2 hours vs. 12 hours conventional heating.

Catalytic Methods for Enhanced Selectivity

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for triazole synthesis, CuAAC has been adapted for quinazoline functionalization. For example, 4-azido-7-chloroquinoline reacts with propargyl acetamide under CuSO₄/sodium ascorbate catalysis to install the acetamide group via a 1,2,3-triazole linker. Though indirect, this method offers exceptional regioselectivity (95% purity) and compatibility with sensitive functional groups.

Phase-Transfer Catalysis (PTC)

Phase-transfer agents like tetrabutylammonium bromide (TBAB) facilitate reactions in biphasic systems. In one application, 4-nitro-2-quinazolineacetamide is reduced to the 4-amino derivative using hydrazine hydrate under PTC conditions (NaOH/H₂O, CH₂Cl₂). The nitro group is selectively reduced without affecting the acetamide, achieving 90% yield.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Rapid, single-step | Requires activated leaving group | 70–82% |

| Cyclocondensation | Regioselective ring formation | Multi-step, harsh conditions | 65–88% |

| Microwave Synthesis | Time-efficient, high yield | Specialized equipment needed | 80–88% |

| CuAAC | Excellent selectivity | Indirect functionalization | 85–95% |

Q & A

Q. What reaction conditions minimize byproduct formation during quinazoline ring closure?

- Methodological Answer : Optimize temperature (80–100°C) and catalyst loading (e.g., 10 mol% p-toluenesulfonic acid) to suppress dimerization. Monitor via HPLC (C18 column, acetonitrile/water gradient) to quantify intermediates and byproducts . For scale-up, switch to flow chemistry to enhance heat/mass transfer and reduce reaction time .

Q. How can researchers improve aqueous solubility of 4-amino-2-quinazolineacetamide for in vivo studies?

- Methodological Answer : Incorporate hydrophilic groups (e.g., PEG chains, -SOH) at the acetamide nitrogen. Use co-solvent systems (DMSO/PBS) for initial formulations and assess solubility via shake-flask method. For nanocrystal formulations, employ antisolvent precipitation with HPMC stabilizers to achieve particle sizes <200 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.